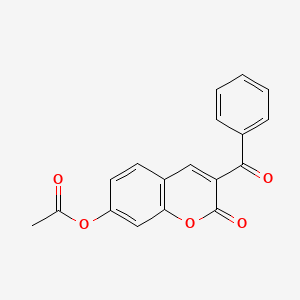

3-benzoyl-2-oxo-2H-chromen-7-yl acetate

CAS No.:

Cat. No.: VC14992763

Molecular Formula: C18H12O5

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12O5 |

|---|---|

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | (3-benzoyl-2-oxochromen-7-yl) acetate |

| Standard InChI | InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3 |

| Standard InChI Key | RRFHOFMFWAZHPN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

The core structure of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate derives from the coumarin framework (2H-chromen-2-one), a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key modifications include:

-

Benzoyl group (C₆H₅CO-) at position 3: Introduces electron-withdrawing effects and enhances π-π stacking potential.

-

Acetate group (CH₃COO-) at position 7: Modifies solubility and metabolic stability.

Molecular Formula and Mass

-

Molecular Formula: C₁₈H₁₂O₅

-

Molecular Weight: 316.29 g/mol (calculated from atomic masses).

-

Structural Comparison with Analogs:

The benzoyl group distinguishes this compound from simpler phenyl-substituted coumarins, potentially altering its electronic profile and biological interactions .

Synthesis and Reaction Pathways

While no direct synthesis protocols for 3-benzoyl-2-oxo-2H-chromen-7-yl acetate are documented in accessible literature, established methods for analogous coumarins suggest feasible routes:

Step 1: Formation of the Coumarin Core

The 2H-chromen-2-one scaffold is typically synthesized via the Pechmann condensation, involving:

-

Reactants: Resorcinol derivatives and β-keto esters.

-

Conditions: Acid catalysis (e.g., H₂SO₄, HCl) at elevated temperatures .

Step 3: Acetylation at Position 7

-

Reagent: Acetic anhydride ((CH₃CO)₂O) or acetyl chloride (CH₃COCl).

-

Base Catalyst: Pyridine or triethylamine to absorb HCl byproducts.

Purification and Characterization

-

Chromatography: Silica gel column chromatography to isolate the product.

-

Spectroscopic Confirmation:

Biological Activities and Mechanisms

Coumarins are renowned for diverse biological activities, which 3-benzoyl-2-oxo-2H-chromen-7-yl acetate may share or enhance due to its substituents:

Anti-inflammatory Properties

-

Target Inhibition: Potential to suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways.

-

Structure-Activity Relationship (SAR): The acetate group may improve membrane permeability, enhancing intracellular activity.

Cytotoxic Effects

-

Apoptosis Induction: Benzoyl groups in coumarins correlate with increased pro-apoptotic signaling in cancer cell lines.

-

Case Study: Analogous 3-acylated coumarins show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells .

Applications in Materials Science

The planar structure and extended conjugation of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate suggest utility in:

Organic Electronics

-

Fluorescent Probes: Benzoyl-substituted coumarins emit in the blue-green spectrum (λem ≈ 450 nm).

-

Charge-Transfer Complexes: Potential use in organic light-emitting diodes (OLEDs) due to high electron affinity.

Photostability and UV Protection

-

Sunscreen Additives: The acetate group enhances solubility in lipid matrices, while the benzoyl moiety absorbs UVB radiation (290–320 nm).

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current coumarin benzoylation methods rarely exceed 60% yield; novel catalysts (e.g., ionic liquids) could enhance efficiency.

-

Regioselectivity: Controlling substitution patterns remains challenging in polyfunctional coumarins.

Biological Testing

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to validate therapeutic potential.

-

Toxicology: Acute and chronic toxicity assessments in model organisms.

Computational Modeling

-

Docking Simulations: Predicting interactions with biological targets (e.g., COX-2, DNA topoisomerases).

-

QSAR Studies: Correlating substituent effects with bioactivity metrics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume